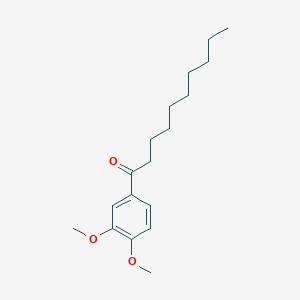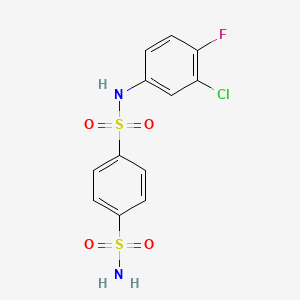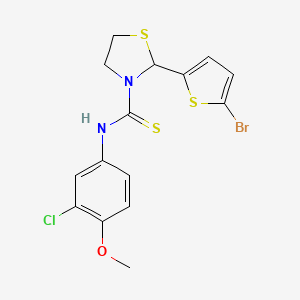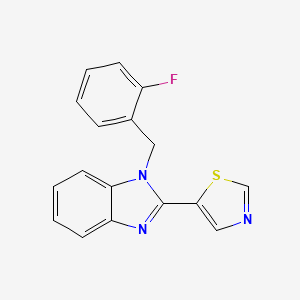![molecular formula C16H12Cl3NO3 B11077073 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of chlorinated aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-chlorophenylamine and 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the amide intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorinated phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its chlorinated aromatic rings and amide linkage could influence its binding affinity and specificity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity can be advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chlorinated aromatic rings and amide linkage may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid: Unique due to its specific chlorination pattern and amide linkage.
3-(4-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid: Similar structure but different chlorination pattern.
3-(4-Chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]propanoic acid: Fluorinated analog with potentially different reactivity and properties.
Uniqueness
The uniqueness of This compound lies in its specific chlorination pattern and the presence of both chlorinated phenyl groups and an amide linkage
Properties
Molecular Formula |
C16H12Cl3NO3 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C16H12Cl3NO3/c17-10-6-4-9(5-7-10)13(8-14(21)22)20-16(23)15-11(18)2-1-3-12(15)19/h1-7,13H,8H2,(H,20,23)(H,21,22) |
InChI Key |
FOXQGYSHXYXXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B11077000.png)
![N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077001.png)
![3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11077011.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)

![3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077035.png)
![2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)
![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11077065.png)
![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
